{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone
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Overview
Description
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Cycloaddition: Indole derivatives, including this compound, can participate in cycloaddition reactions to form complex heterocyclic structures.
Scientific Research Applications
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compared to other indole derivatives, 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-(4-Substitutedpiperazin-1-yl)methyl-1H-indole derivatives: Known for their cytotoxic activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Studied for their anti-HIV activity.
Properties
Molecular Formula |
C21H16ClNO3 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C21H16ClNO3/c22-15-7-9-16(10-8-15)25-13-11-23-14-18(17-4-1-2-5-19(17)23)21(24)20-6-3-12-26-20/h1-10,12,14H,11,13H2 |
InChI Key |
HJJUOJJCOGDIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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